5-Methylfuran-2-sulfonyl fluoride
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Overview
Description
5-Methylfuran-2-sulfonyl fluoride is an organic compound characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a sulfonyl fluoride group at the 2-position. This compound is part of the broader class of sulfonyl fluorides, which are known for their stability and reactivity, making them valuable in various chemical and biological applications .
Mechanism of Action
Target of Action
Sulfonyl fluorides, a class of compounds to which 5-methylfuran-2-sulfonyl fluoride belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .
Mode of Action
Sulfonyl fluorides, including this compound, are known to engage with nucleophiles when required and under suitable reaction conditions . This engagement leads to new activation methods, which could be a part of the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that furanic compounds, which include this compound, are known to undergo oxidation and reduction processes . These processes could potentially affect various biochemical pathways and their downstream effects.
Pharmacokinetics
The balance of reactivity and stability that is characteristic of sulfonyl fluorides, including this compound, is known to be attractive for applications in medicinal chemistry and chemical biology . This balance could potentially impact the bioavailability of the compound.
Result of Action
The engagement of sulfonyl fluorides with nucleophiles under suitable reaction conditions leads to new activation methods . These methods could potentially result in various molecular and cellular effects.
Action Environment
The balance of reactivity and stability that is characteristic of sulfonyl fluorides, including this compound, suggests that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
5-Methylfuran-2-sulfonyl fluoride is known to interact with various enzymes, proteins, and other biomolecules. As a sulfonyl fluoride, it has been found to have significant utility as a reactive probe in chemical biology and molecular pharmacology . It possesses a balance of biocompatibility, including aqueous stability, and protein reactivity
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuran-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pre-formed furan ring. One common method includes the reaction of 5-methylfuran with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Methylfuran-2-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include furan-2,5-diones and other oxidized derivatives.
Scientific Research Applications
5-Methylfuran-2-sulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: Similar to sulfonyl fluorides but more reactive and less stable under physiological conditions.
Sulfonyl Bromides: Less commonly used due to their higher reactivity and lower stability compared to sulfonyl fluorides.
Sulfonyl Iodides: Rarely used due to their extreme reactivity and instability.
Uniqueness
5-Methylfuran-2-sulfonyl fluoride is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable covalent bonds with nucleophilic residues in proteins sets it apart from other sulfonyl halides, providing a valuable tool for targeted covalent modification in chemical biology and medicinal chemistry .
Biological Activity
5-Methylfuran-2-sulfonyl fluoride is a sulfonyl fluoride compound that has attracted attention in various fields of biological research, particularly due to its bactericidal properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, stability, and reactivity, supported by relevant data tables and case studies.
This compound is characterized by its sulfonyl fluoride functional group, which is known for its electrophilic nature. The chemical structure allows it to engage in nucleophilic substitution reactions with biological macromolecules, such as proteins and nucleic acids. This reactivity is crucial for its biological effects.
The primary mechanism through which this compound exerts its biological activity involves the inhibition of key enzymes. The compound is known to interact with various enzymes, leading to:
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, including enolase and F-ATPase. The inhibition results from the formation of covalent bonds with critical amino acid residues in the active sites of these enzymes .
- Bactericidal Activity : Studies indicate that this compound exhibits significant bactericidal properties, making it a candidate for antimicrobial applications. Its ability to disrupt bacterial metabolism through enzyme inhibition underlies its potential use in treating bacterial infections.
Stability and Reactivity
The stability of this compound in aqueous environments is a critical factor influencing its biological activity. Research has shown that the compound has a half-life of approximately 4–5 hours in aqueous solutions, which is sufficient for effective labeling reactions involving biological targets .
Table 1: Stability and Reactivity Data
Compound | Aqueous Half-Life | Reactivity with Tyrosine | Reactivity with Lysine |
---|---|---|---|
This compound | 4–5 hours | High | Moderate |
4-Aminobenzenesulfonyl fluoride | 1 hour | Low | None |
3-Aminophenylsulfonyl fluoride | 3 hours | Moderate | High |
Case Studies
Several studies have investigated the biological activity of this compound:
- Fragment Screening Studies : In a study focused on fragment-based drug discovery, derivatives of sulfonyl fluorides were synthesized and tested for their binding affinities to target proteins. The results indicated that modifications to the phenyl ring significantly affected the reactivity and binding efficiency of these compounds .
- Antimicrobial Testing : A recent study highlighted the bactericidal effects of this compound against various bacterial strains. The compound demonstrated a dose-dependent response, effectively reducing bacterial viability at higher concentrations.
- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that this compound selectively inhibited bacterial enolase by forming a stable adduct with the enzyme, thereby blocking substrate access to the active site. This mechanism was confirmed through spectroscopic methods .
Properties
IUPAC Name |
5-methylfuran-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJCNFGQHXKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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